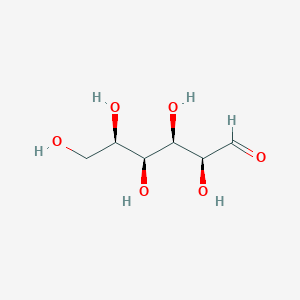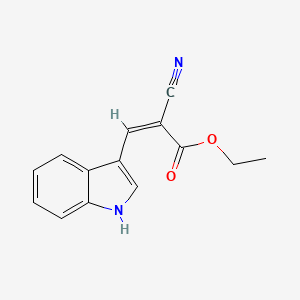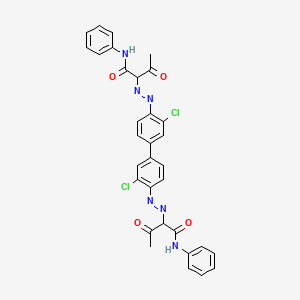
N-amino-N,N'-dimethylcarbamimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used as an antifibrinolytic agent to reduce or prevent hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders . Tranexamic acid is known for its ability to inhibit the activation of plasminogen to plasmin, which plays a crucial role in the breakdown of blood clots .
Métodos De Preparación
Tranexamic acid can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then hydrogenated to produce cyclohexylamine. This intermediate is then reacted with chloroacetic acid to form tranexamic acid .
In industrial production, tranexamic acid is typically synthesized through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form cyclohexylamine derivatives.
Substitution: Tranexamic acid can undergo substitution reactions, particularly at the amino group, to form various derivatives
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tranexamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Tranexamic acid is used in studies related to blood clotting and fibrinolysis.
Industry: Tranexamic acid is used in the production of various pharmaceuticals and as an additive in some industrial processes
Mecanismo De Acción
Tranexamic acid exerts its effects by competitively and reversibly inhibiting the activation of plasminogen to plasmin. This inhibition occurs through binding at several distinct sites on the plasminogen molecule, including four or five low-affinity sites and one high-affinity site . By preventing the conversion of plasminogen to plasmin, tranexamic acid effectively reduces the breakdown of blood clots and helps maintain hemostasis .
Comparación Con Compuestos Similares
Tranexamic acid is often compared with other antifibrinolytic agents, such as aminocaproic acid. While both compounds share a similar mechanism of action, tranexamic acid is approximately ten times more potent than aminocaproic acid . This increased potency is due to its stronger binding affinity to the plasminogen molecule .
Similar compounds include:
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but lower potency.
Epsilon-aminocaproic acid: A derivative of aminocaproic acid with similar properties.
Lysine analogs: Various synthetic derivatives of lysine that exhibit antifibrinolytic activity.
Tranexamic acid’s uniqueness lies in its high potency and effectiveness in preventing excessive bleeding, making it a valuable tool in both clinical and research settings .
Propiedades
IUPAC Name |
N-amino-N,N'-dimethylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHMHSRNWIBAEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N(C)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N(C)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![disodium;5-amino-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B7822455.png)


